molecular formula C13H19NO2 B267072 N-(3-sec-butoxyphenyl)propanamide

N-(3-sec-butoxyphenyl)propanamide

Cat. No.: B267072
M. Wt: 221.29 g/mol
InChI Key: FHIRAEGSHUBAFN-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-(3-sec-butoxyphenyl)propanamide is an amide derivative featuring a propanamide backbone substituted with a 3-sec-butoxyphenyl group. The sec-butoxy moiety (–OCH(CH2CH3)2) introduces steric bulk and lipophilicity, which influence solubility, metabolic stability, and intermolecular interactions.

Properties

Molecular Formula

C13H19NO2

Molecular Weight

221.29 g/mol

IUPAC Name

N-(3-butan-2-yloxyphenyl)propanamide

InChI

InChI=1S/C13H19NO2/c1-4-10(3)16-12-8-6-7-11(9-12)14-13(15)5-2/h6-10H,4-5H2,1-3H3,(H,14,15)

InChI Key

FHIRAEGSHUBAFN-UHFFFAOYSA-N

SMILES

CCC(C)OC1=CC=CC(=C1)NC(=O)CC

Canonical SMILES

CCC(C)OC1=CC=CC(=C1)NC(=O)CC

Origin of Product

United States

Comparison with Similar Compounds

Data Table: Key Analogs of this compound

Compound Name Substituents Molecular Weight Melting Point (°C) Key Properties Reference
N-(4-(N-(2-Oxotetrahydrofuran-3-yl)sulfamoyl)phenyl)butyramide (5a) Butyramide, sulfamoylphenyl 327.4 180–182 Moderate yield (51%), chiral synthesis
N-(3-nitrophenyl)-3-phenyl-2-(phenylsulfonamido)propanamide Nitrophenyl, sulfonamide Not provided Not provided High polarity, new compound formation
N-(5-(4-fluorophenyl)thiazol-2-yl)-3-(furan-2-yl)propanamide Thiazole, fluorophenyl, furan Not provided Not provided KPNB1 inhibition, anticancer activity
Phenampromide Piperidine, propanamide 274.4 Not provided Narcotic analgesic, enantiomeric activity
N-(3-Amino-4-chlorophenyl)propanamide Amino, chlorophenyl Not provided Not provided Bioactive, potential drug intermediate

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